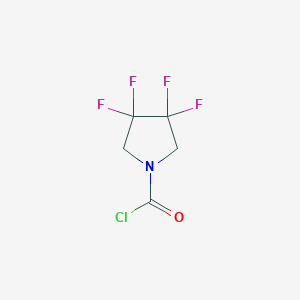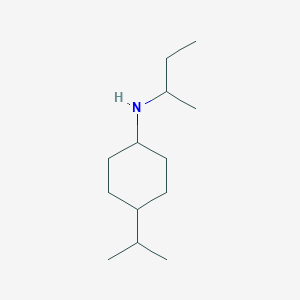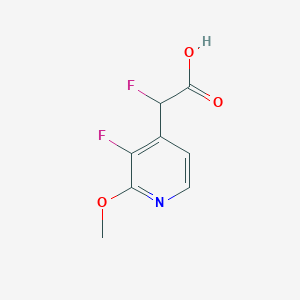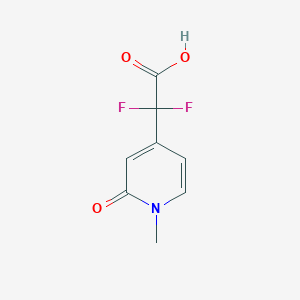
Isopropylazetidin-3-yl(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylazetidin-3-yl(methyl)carbamate is a chemical compound with the molecular formula C8H16N2O2 It belongs to the class of carbamates, which are widely used in various fields due to their stability and versatility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isopropylazetidin-3-yl(methyl)carbamate typically involves the reaction of azetidine with isopropyl chloroformate and methylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Azetidine+Isopropyl chloroformate+Methylamine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropylazetidin-3-yl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles like hydroxide ions or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), alkoxides
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives
Reduction: Amines and alcohols
Substitution: Various substituted carbamates and alcohols
Applications De Recherche Scientifique
Isopropylazetidin-3-yl(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of isopropylazetidin-3-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects, particularly in the inhibition of acetylcholinesterase, an enzyme involved in neurotransmission.
Comparaison Avec Des Composés Similaires
Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a solvent.
Methyl carbamate: Known for its use in pesticides and as an intermediate in organic synthesis.
Phenyl carbamate: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Uniqueness: Isopropylazetidin-3-yl(methyl)carbamate stands out due to its unique structure, which combines the azetidine ring with the carbamate group. This combination imparts specific reactivity and stability, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
propan-2-yl N-(azetidin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)12-8(11)10(3)7-4-9-5-7/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
ZAOYPEKKXFLETP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)N(C)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)


![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)






![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)

